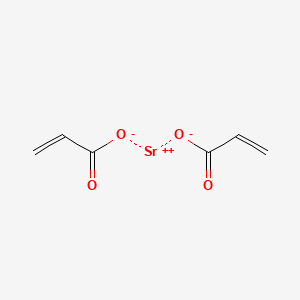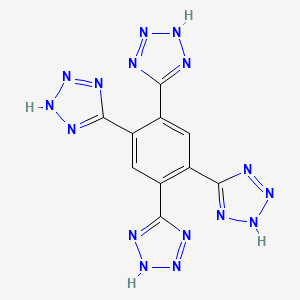
CID 118855678
Vue d'ensemble
Description
The compound identified as “CID 118855678” is a selective inhibitor of protein kinase D enzymes. This compound has shown potential in promoting the maintenance of the pluripotency of embryonic stem cells by inhibiting protein kinase D, which in turn activates the PI3K/AKT signaling pathway .
Méthodes De Préparation
The preparation methods for CID 118855678 involve synthetic routes that include the use of specific reagents and reaction conditions. The industrial production methods for this compound are not explicitly detailed in the available literature, but it is likely that the synthesis involves multiple steps of organic reactions, purification processes, and quality control measures to ensure the compound’s efficacy and purity .
Analyse Des Réactions Chimiques
CID 118855678 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
CID 118855678 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of protein kinase D enzymes and their role in various biochemical pathways.
Biology: It is used to maintain the pluripotency of embryonic stem cells, which is crucial for stem cell research and regenerative medicine.
Medicine: It has potential therapeutic applications in treating diseases related to protein kinase D dysregulation.
Industry: It can be used in the development of new drugs and therapeutic agents targeting protein kinase D enzymes .
Mécanisme D'action
The mechanism of action of CID 118855678 involves the inhibition of protein kinase D enzymes. This inhibition leads to the activation of the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The molecular targets involved in this process include protein kinase D1, protein kinase D2, and protein kinase D3. The pathway involved is the PI3K/AKT signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .
Comparaison Avec Des Composés Similaires
CID 118855678 can be compared with other similar compounds that inhibit protein kinase D enzymes. Some of these similar compounds include:
CID 755673: Another selective inhibitor of protein kinase D enzymes.
CID 078: A cyclin A/B RxL inhibitor that also targets protein kinase D enzymes.
The uniqueness of this compound lies in its ability to maintain the pluripotency of embryonic stem cells by specifically inhibiting protein kinase D enzymes and activating the PI3K/AKT signaling pathway .
Propriétés
InChI |
InChI=1S/C6H14O2Si/c1-4-5-6-9(7-2)8-3/h5H,4,6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDVVLITFPETJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH]C[Si](OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125441-88-5 | |
| Record name | Aziridine, homopolymer, reaction products with (3-chloropropyl)dimethoxymethylsilane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![hydroxy-[(8-hydroxy-3,4-dihydro-2H-chromen-3-yl)oxy]-oxoazanium](/img/structure/B1493546.png)





